

Application Notes: Synthesis and Utility of 3,5-Pyridinediol, 1-oxide Derivatives

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Compound of Interest

Compound Name: 3,5-Pyridinediol, 1-oxide

Cat. No.: B15348684

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Audience: Researchers, scientists, and drug development professionals.

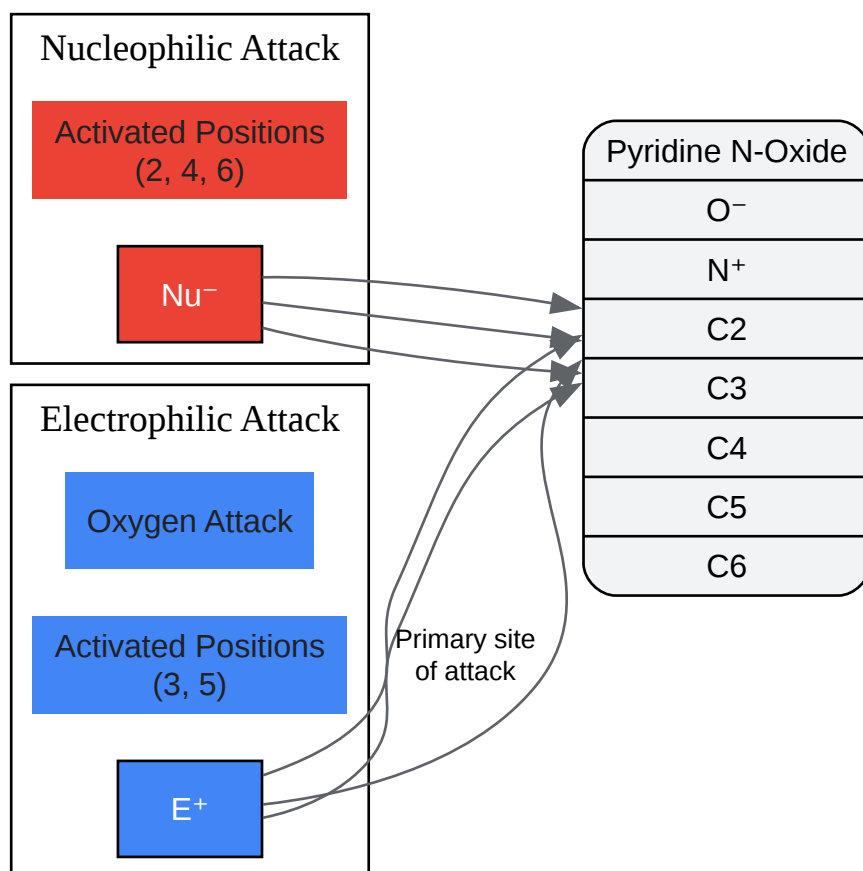
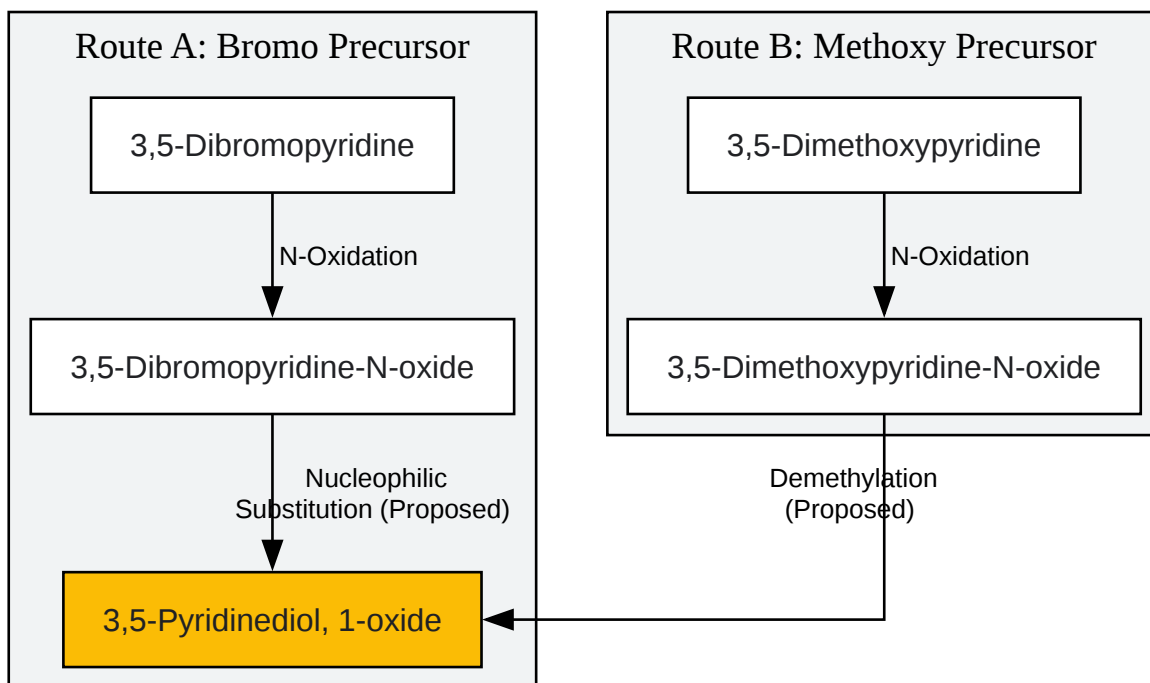
Introduction

Pyridine N-oxides are a versatile class of heterocyclic compounds widely utilized in organic synthesis and medicinal chemistry. The N-oxide moiety alters the electronic properties of the pyridine ring, enhancing its reactivity and serving as a key functional group in various biologically active molecules. Specifically, 3,5-disubstituted pyridine N-oxides are valuable precursors for creating complex molecular architectures.

This document provides detailed protocols for the synthesis of **3,5-pyridinediol, 1-oxide**, a compound of interest for further derivatization in drug discovery programs. The primary synthetic strategy involves a two-step process: the N-oxidation of a stable 3,5-disubstituted pyridine precursor, followed by the conversion of these substituents into hydroxyl groups. This approach is favored due to the potential sensitivity of the diol moiety to direct oxidation conditions.

Proposed Synthetic Workflow

The synthesis of **3,5-pyridinediol, 1-oxide** is proposed via two primary routes starting from either 3,5-dibromopyridine or 3,5-dimethoxypyridine. Both pathways involve an initial N-oxidation step to form a stable intermediate, followed by a substitution or demethylation step to yield the final product.



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